(TOLUENE)TRICARBONYLCHROMIUM

説明

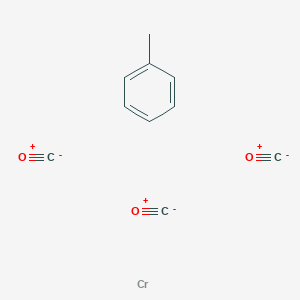

(TOLUENE)TRICARBONYLCHROMIUM is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a methylbenzene (toluene) ligand. This compound is part of the broader class of arene tricarbonyl chromium complexes, which are known for their unique electronic and structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) typically involves the reaction of chromium hexacarbonyl with methylbenzene under specific conditions. One common method is the thermal decomposition of chromium hexacarbonyl in the presence of methylbenzene. This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the decomposition of chromium hexacarbonyl and the subsequent coordination of the methylbenzene ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations .

化学反応の分析

Nucleophilic Substitution Reactions

The Cr(CO)₃ group activates the toluene ring toward nucleophilic attack by stabilizing negative charges in benzylic positions and enabling dearomatization or SNAr (nucleophilic aromatic substitution) pathways .

Key findings :

-

Lithiation and alkylation : Deprotonation at the methyl group generates a benzylic anion, which reacts with electrophiles (e.g., allylic halides) to form C–C bonds .

-

Aromatic ring functionalization : Nucleophiles (e.g., LiCH₂CN) attack the η⁶-coordinated ring at positions ortho or para to the methyl group .

Table 1: Representative Nucleophilic Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Toluene)Cr(CO)₃ | LiCH₂CO₂tBu | THF, –78°C | Benzylic carboxylate derivative | 75 | |

| (Toluene)Cr(CO)₃ | Allyl bromide | Pd/Xantphos, RT | α-Allylated complex | 85 |

Palladium-Catalyzed Allylic Substitution

(Toluene)Cr(CO)₃ serves as a pronucleophile in Tsuji-Trost reactions , enabling C–C bond formation α to heteroatoms .

Mechanism :

-

Deprotonation of the toluene methyl group forms [(η⁶-C₆H₅CHLiR)Cr(CO)₃].

-

Palladium(0) catalysts (e.g., Xantphos/Pd) mediate allylation with cyclic or acyclic allylic carbonates .

Key data :

-

Catalyst: Xantphos/Pd(OAc)₂ (5 mol%)

-

Solvent: THF, 60°C

-

Scope: Compatible with Z = NR₂, OR (e.g., benzyl amines/ethers) .

Oxidation and Decomplexation

The Cr(CO)₃ unit facilitates controlled oxidation of the methyl group or decomplexation to recover free toluene derivatives.

Oxidation pathways :

-

Étard reaction : Chromyl chloride (CrO₂Cl₂) oxidizes the methyl group to benzaldehyde .

-

Demetalation : I₂ or CAN (ceric ammonium nitrate) removes the Cr(CO)₃ group, regenerating toluene .

Table 2: Demetalation Methods

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| I₂ | CH₂Cl₂, RT, 1 h | Free toluene | 95 | |

| CAN | MeOH/H₂O, 0°C | Toluene oxide | 88 |

Coordination Chemistry and Ligand Effects

The Cr(CO)₃ moiety stabilizes unusual coordination geometries and intermediates:

-

Planar chirality : 1,2- or 1,3-disubstituted complexes exhibit configurational stability, enabling asymmetric synthesis .

-

Radical stabilization : Benzylic radicals generated via H-atom abstraction persist due to Cr(CO)₃-induced stabilization .

Applications :

科学的研究の応用

Catalysis in Organic Synthesis

(Toluene)tricarbonylchromium is widely utilized as a catalyst in various organic reactions. Its ability to activate carbon-hydrogen bonds is particularly noteworthy, making it valuable in:

- Nucleophilic Substitution Reactions : The chromium center enhances the electrophilicity of the arene, facilitating nucleophilic attacks, which is crucial in asymmetric synthesis.

- Cross-Coupling Reactions : It effectively activates C–Ar bonds for cross-coupling reactions, essential for synthesizing complex organic molecules .

Synthesis of Bioactive Compounds

Research indicates that this compound can be employed in the synthesis of various bioactive compounds:

- Aminobenzylation of Aldehydes : A one-pot reaction involving toluene derivatives yields 1,2-diarylethylamines with high efficiency (56–98% yield), suggesting potential pharmaceutical applications.

- Synthesis of Diaryl Ethers : The compound has been used in Ullmann-type coupling reactions significant for creating diaryl ethers with therapeutic properties.

Biological Interactions

Studies have explored the interactions of this compound with biological molecules, assessing its effects on biological systems and potential medicinal applications. Its reactivity and coordination properties may influence biological pathways, making it a candidate for drug development .

Industrial Applications

In industry, this compound serves as a precursor for other organometallic compounds and is involved in developing new materials. Its unique properties allow for applications in thin film deposition and functional coatings .

Case Study 1: Palladium-Catalyzed Reactions

A study highlighted the use of this compound in palladium-catalyzed allylic substitution reactions. The research demonstrated that this compound could activate pronucleophiles derived from toluene derivatives effectively .

Case Study 2: Mechanistic Studies

Research into the mechanisms by which this compound facilitates carbon-carbon bond formation revealed insights into its catalytic action. The findings indicated that metal ions play a critical role in these transformations .

作用機序

The mechanism by which chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) exerts its effects involves the coordination of the chromium center to the carbonyl and methylbenzene ligands. This coordination alters the electronic properties of the chromium atom, making it more reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

類似化合物との比較

Similar Compounds

- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)

- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)

- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-chlorobenzene)

Uniqueness

(TOLUENE)TRICARBONYLCHROMIUM is unique due to its specific electronic configuration and coordination chemistry, which provide distinct catalytic advantages in organic synthesis. Its ability to activate carbon-hydrogen bonds and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

生物活性

(Toluene)tricarbonylchromium, also known as toluene carbonyl chromium, is a chromium complex characterized by the coordination of a toluene molecule with a chromium tricarbonyl moiety. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in organic synthesis and catalysis.

- Molecular Formula : CHCrO

- Molecular Weight : 228.16 g/mol

- Appearance : Yellow to orange crystals or crystalline powder

- CAS Number : 12083-24-8

- Purity : Typically ≥ 98% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Catalytic Activity

This compound acts as a catalyst in various organic reactions, including:

- Nucleophilic Substitution Reactions : The chromium center enhances the electrophilicity of the arene, facilitating nucleophilic attacks. This property is utilized in asymmetric synthesis, where planar chiral complexes are formed .

- Cross-Coupling Reactions : The complex is effective in activating C–Ar bonds for cross-coupling reactions, which are essential in synthesizing complex organic molecules .

2. Synthesis of Bioactive Compounds

Research indicates that this compound can be employed in the synthesis of various bioactive compounds:

- Aminobenzylation of Aldehydes : A one-pot reaction involving toluene derivatives has been reported, yielding 1,2-diarylethylamines with high efficiency (56–98% yield). This reaction pathway suggests potential applications in pharmaceuticals .

- Synthesis of Diaryl Ethers : The compound has been used in Ullmann-type coupling reactions, which are significant for creating diaryl ethers that have therapeutic properties .

Case Study 1: Nucleophilic Substitution

A study demonstrated the successful nucleophilic substitution reaction between an indolyl anion and this compound under specific conditions. The reaction yielded optically active products with high stereoselectivity, showcasing the utility of this complex in asymmetric synthesis .

Case Study 2: Cross-Coupling Reactions

In another investigation, this compound was utilized in a cross-coupling reaction involving functionalized aryl halides. The results indicated that the presence of the chromium moiety significantly improved the reaction yields compared to traditional methods, underscoring its effectiveness as a catalyst in organic synthesis .

Toxicity and Safety Considerations

While this compound exhibits promising biological activity, it is essential to consider its safety profile:

- Hazard Classification : It is classified as a flammable solid and toxic substance. Proper handling procedures must be followed to mitigate risks associated with exposure .

- Safety Data : Precautionary measures include avoiding inhalation and skin contact, as well as using appropriate personal protective equipment during handling .

特性

IUPAC Name |

carbon monoxide;chromium;toluene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.3CO.Cr/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXFCQUTYPQKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153034 | |

| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12083-24-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-methylbenzene]chromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12083-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-toluene]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。